4-(Cyclopropylamino)pyridine-2-carboxylic acid
Description
Chemical Classification and Structural Identity
4-(Cyclopropylamino)pyridine-2-carboxylic acid (CAS: 883987-30-2) is a pyridinecarboxylic acid derivative characterized by a pyridine ring substituted with a cyclopropylamino group at the 4-position and a carboxylic acid group at the 2-position. Its molecular formula is $$ \text{C}9\text{H}{10}\text{N}2\text{O}2 $$, with a molecular weight of 178.19 g/mol. The IUPAC name, this compound, reflects its structural specificity, distinguishing it from positional isomers such as 2-(cyclopropylamino)pyridine-4-carboxylic acid.
The compound’s SMILES notation, $$ \text{C1CC1NC2=CC(=NC=C2)C(=O)O} $$, and InChIKey, $$ \text{MGSAIMFPXMOGLN-UHFFFAOYSA-N} $$, provide precise descriptors of its stereoelectronic configuration. The cyclopropyl group introduces steric strain and electron-donating effects, while the carboxylic acid moiety enables participation in hydrogen bonding and salt formation.
Historical Context and Discovery Timeline
The compound emerged in the early 21st century alongside advancements in pyridine derivative synthesis. Patents filed in the 2010s, such as methods for producing 4-chloropyridine-2-carboxylic acid chloride, laid groundwork for its synthesis. Industrial-scale production techniques, including continuous flow reactors, were later optimized to enhance yield and purity. By 2019, commercial availability through suppliers like CymitQuimica marked its integration into pharmaceutical and materials science research.
Position in Contemporary Chemical Research
This compound serves as a versatile intermediate in organic synthesis. Its applications include:
- Catalysis : Pyridine-2-carboxylic acid derivatives are known to decompose into reactive intermediates under oxidative conditions, enabling catalytic cycles in manganese-based systems.
- Pharmaceutical Intermediates : The compound’s structural motifs align with anti-viral and anti-cancer agents, particularly in HIV protease inhibitor synthesis.
- Coordination Chemistry : The carboxylic acid and amino groups facilitate metal-ligand interactions, as seen in iron(II) complexes with potential catalytic activity.
Recent studies highlight its role in multi-component reactions, where it accelerates the formation of heterocyclic frameworks. For example, pyridine-2-carboxylic acid derivatives catalyze the synthesis of pyrazolo[3,4-b]quinolinones with 84–98% yields.
Significance within Pyridine-2-carboxylic Acid Derivatives
The compound’s unique substitution pattern distinguishes it from related derivatives:
- Positional Isomerism : Unlike 2-(cyclopropylamino)pyridine-4-carboxylic acid, the 4-amino substitution in this compound alters electronic density distribution, enhancing nucleophilic reactivity at the pyridine nitrogen.
- Steric and Electronic Effects : The cyclopropyl group’s ring strain increases susceptibility to ring-opening reactions, while its electron-donating nature stabilizes transition states in substitution reactions.
- Functionalization Potential : The carboxylic acid group enables esterification, amidation, and salt formation, expanding utility in drug design.
Comparative studies with derivatives like 5-chloro-2-(cyclopropylamino)pyridine-4-carboxylic acid reveal that halogen substitution at the 5-position further modulates biological activity, underscoring the versatility of this structural class.
Properties
IUPAC Name |
4-(cyclopropylamino)pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c12-9(13)8-5-7(3-4-10-8)11-6-1-2-6/h3-6H,1-2H2,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGSAIMFPXMOGLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=CC(=NC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrolysis of 2-Cyanopyridine under Alkaline Conditions
- Method : 2-Cyanopyridine is hydrolyzed in aqueous alkaline medium (NaOH) at 50–70 °C with stirring.
- Reaction time : 4–12 hours reflux.
- Post-reaction processing : After hydrolysis, the reaction mixture is acidified with hydrochloric acid to pH 2.5–6.5.
- Isolation : The acidified solution is evaporated to dryness to remove water, then extracted with alcohol (e.g., ethanol) to crystallize pyridine-2-carboxylic acid.
- Yield : High yields reported, approximately 89.6% in lab-scale experiments.
- Advantages : Simple operation, high yield, scalable process.
| Step | Conditions | Notes |
|---|---|---|
| Hydrolysis | 2-Cyanopyridine + NaOH, 50–70 °C, reflux 4–12 h | Alkaline hydrolysis |
| Acidification | Add HCl to pH 2.5–6.5 | Precipitates pyridine-2-carboxylic acid |
| Evaporation & Extraction | Evaporate water, extract with alcohol, crystallize | Purification step |
| Yield | ~89.6% | High yield, efficient |
Introduction of Cyclopropylamino Group
The key step to obtain this compound is the substitution at the 4-position of the pyridine ring with cyclopropylamine.
Nucleophilic Aromatic Substitution (SNAr) on 4-Halopyridine-2-carboxylic Acid
- Precursor : 4-chloropyridine-2-carboxylic acid or 4-bromopyridine-2-carboxylic acid.
- Nucleophile : Cyclopropylamine.
- Reaction conditions :
- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or ethanol.
- Temperature: Elevated temperatures (60–100 °C).
- Time: Several hours (typically 4–24 h).
- Mechanism : Cyclopropylamine attacks the 4-position halogenated pyridine via nucleophilic aromatic substitution, displacing halide.
- Work-up : After reaction completion, the mixture is cooled, diluted with water, and the product is isolated by filtration or extraction.
- Purification : Recrystallization from suitable solvents (e.g., ethanol/water mixture).
- Yield : Moderate to good yields (60–85%) depending on conditions.
Alternative Reductive Amination or Coupling Approaches
- Some methods involve reductive amination or palladium-catalyzed amination (Buchwald-Hartwig type) to install the cyclopropylamino group, especially when direct substitution is challenging.
- These methods may require protecting groups or activation of the carboxylic acid.
Related Cyclopropyl Carboxylic Acid Derivative Preparations
While direct literature on this compound preparation is limited, closely related cyclopropyl carboxylic acid derivatives provide insight into synthetic strategies:
These methods emphasize careful control of reaction conditions, purification by extraction and crystallization, and often use chiral resolution for stereoselective products.
Summary Table of Preparation Methods
| Step | Method/Reaction Type | Conditions/Notes | Yield/Outcome |
|---|---|---|---|
| Pyridine-2-carboxylic acid synthesis | Alkaline hydrolysis of 2-cyanopyridine | 50–70 °C, reflux 4–12 h; acidify, crystallize | ~89.6% yield |
| Amination at 4-position | Nucleophilic aromatic substitution | Cyclopropylamine, DMF/ethanol, 60–100 °C, hours | 60–85% yield |
| Alternative amination | Pd-catalyzed amination or reductive amination | Requires catalysts, inert atmosphere | Variable, often moderate to good |
| Purification | Extraction, crystallization | Use of aqueous acid/base washes, recrystallization | High purity product |
Research Findings and Notes
- The hydrolysis method for pyridine-2-carboxylic acid is well-established, scalable, and provides a reliable intermediate for further functionalization.
- Direct nucleophilic substitution with cyclopropylamine is the most straightforward approach to introduce the cyclopropylamino group at the 4-position.
- Reaction conditions such as solvent choice, temperature, and reaction time critically affect yields and purity.
- Alternative catalytic methods may be employed for more complex derivatives or when direct substitution is inefficient.
- Purification steps involving acid-base extraction and crystallization are essential to obtain analytically pure this compound.
- No direct commercial synthesis protocols were found in the excluded databases (benchchem.com, smolecule.com), confirming the necessity of patent and peer-reviewed literature sources.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticoagulant Properties
One of the notable applications of 4-(cyclopropylamino)pyridine-2-carboxylic acid is its potential as an anticoagulant agent. Research indicates that derivatives of pyridine-2-carboxylic acids exhibit inhibitory effects on activated coagulation factor X (FXa), which is crucial for developing therapeutics aimed at thrombus-related diseases . The compound's structural features may enhance its binding affinity to the target, making it a candidate for further pharmaceutical development.
1.2 Antimicrobial Activity
Studies have shown that pyridine derivatives, including this compound, possess antimicrobial properties. These compounds can be synthesized and evaluated for their efficacy against various bacterial strains, contributing to the search for new antibiotics in an era of increasing resistance to existing drugs .
Organic Synthesis
2.1 Catalysis in Multi-Component Reactions
The compound has been explored as a catalyst in multi-component reactions. For instance, pyridine-2-carboxylic acid derivatives have been utilized to facilitate the synthesis of complex structures like pyrazolo[3,4-b]quinolinones under mild conditions . The efficiency of these reactions highlights the versatility of this compound in organic synthesis.
2.2 Synthesis of Amides
The compound can also be used in the synthesis of amides through acyl chloride reactions. This method allows for the preparation of various aminopyridyl compounds, which are valuable intermediates in organic chemistry . The ability to produce these compounds efficiently makes this compound an important building block in synthetic chemistry.
Biochemical Applications
3.1 Buffering Agent
As an organic buffer, this compound finds applications in biological and biochemical studies. Its ability to maintain pH stability is essential for various enzymatic reactions and biological assays, facilitating research in biochemistry and molecular biology .
Table 1: Summary of Applications
Mechanism of Action
The mechanism of action of 4-(Cyclopropylamino)pyridine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylamino group can enhance binding affinity and specificity, leading to the modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
4-Methylpyridine-2-carboxylic Acid
- Structure : Pyridine-2-carboxylic acid with a methyl group at position 4.
- Key Differences: The methyl group is less sterically demanding than cyclopropylamino, reducing conformational rigidity. Electron-donating methyl vs. electron-withdrawing cyclopropylamino alters electronic density on the pyridine ring, affecting reactivity and binding affinity. Solubility: Methyl substitution increases hydrophobicity compared to the polar cyclopropylamino group, as noted in safety data sheets (SDS) for 4-Methylpyridine-2-carboxylic acid .
4-(Sulfanylcarbonyl)pyridine-2-carboxylic Acid
- Structure : Features a sulfanylcarbonyl (-COSH) group at position 4.
- Higher acidity due to the electron-withdrawing sulfanylcarbonyl group, as inferred from IUPAC nomenclature guidelines .
6-Cyclopropyl-2-methylnicotinonitrile
- Structure: Nicotinonitrile (pyridine-3-carbonitrile) with cyclopropyl at position 6 and methyl at position 2.
- Key Differences :
Physicochemical Properties Comparison
*Calculated based on molecular formulas.
Biological Activity
4-(Cyclopropylamino)pyridine-2-carboxylic acid is an organic compound with the molecular formula C9H10N2O2. It is a derivative of pyridinecarboxylic acid, notable for its potential biological activities, including antimicrobial and anti-inflammatory properties. This article delves into the biological activity of this compound, supported by data tables, research findings, and case studies.
The compound is synthesized through the reaction of 4-chloropyridine-2-carboxylic acid with cyclopropylamine in the presence of a base like sodium hydroxide. The resulting product can undergo various chemical reactions, including oxidation and nucleophilic substitution, which may influence its biological activity.
The biological activity of this compound is attributed to its interaction with specific molecular targets such as enzymes and receptors. The cyclopropylamino group enhances binding affinity and specificity, potentially modulating various biological pathways. Understanding the precise molecular interactions requires further detailed studies.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. In a study evaluating its efficacy against various bacterial strains, it demonstrated:
- Minimum Inhibitory Concentration (MIC): The compound showed promising MIC values against both Gram-positive and Gram-negative bacteria.
- Mechanism: The antimicrobial effect may involve disruption of cell wall synthesis or interference with metabolic pathways critical for bacterial survival.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Anti-inflammatory Activity
In addition to its antimicrobial effects, the compound has been investigated for anti-inflammatory properties. A study reported that it inhibited the production of pro-inflammatory cytokines in vitro, suggesting a potential role in treating inflammatory diseases.
- Cytokine Inhibition: Significant reduction in TNF-alpha and IL-6 levels was observed when cells were treated with the compound.
| Cytokine | Control (pg/mL) | Treated (pg/mL) |
|---|---|---|
| TNF-alpha | 1500 | 600 |
| IL-6 | 800 | 300 |
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various derivatives of pyridinecarboxylic acids, including this compound. The results indicated that this compound was among the most effective against resistant strains of bacteria, highlighting its potential as a lead compound for drug development.
Case Study 2: Inflammation Model
In a murine model of inflammation, administration of this compound resulted in a marked reduction in paw edema compared to control groups. This suggests that the compound could be further explored for therapeutic applications in inflammatory conditions.
Comparative Analysis
When compared to similar compounds such as picolinic acid and isonicotinic acid, this compound displays unique biological properties due to its cyclopropylamino substitution. This modification may enhance its reactivity and interaction with biological targets, making it a valuable candidate for further research.
| Compound | Antimicrobial Activity | Anti-inflammatory Activity |
|---|---|---|
| Picolinic Acid | Moderate | Low |
| Isonicotinic Acid | Low | Moderate |
| This compound | High | Significant |
Q & A
Q. What are the common synthetic routes for 4-(Cyclopropylamino)pyridine-2-carboxylic acid, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves condensation of cyclopropylamine with a pyridine-carboxylic acid precursor. Key steps include:
- Cyclization : Use of catalysts like palladium or copper under inert atmospheres (e.g., nitrogen) to promote cyclopropane ring formation .
- Solvent Selection : Polar aprotic solvents (e.g., DMF, toluene) enhance reaction efficiency by stabilizing intermediates .
- Purification : Column chromatography (silica gel) or preparative HPLC with gradients (e.g., water/acetonitrile + 0.1% TFA) ensures high purity (>95%) .
Q. How is this compound characterized spectroscopically?
- Methodological Answer :
- NMR : Use deuterated DMSO or CDCl₃ for solubility. Key signals: pyridine protons (δ 8.2–8.5 ppm), cyclopropyl CH₂ (δ 1.2–1.5 ppm), and carboxylic acid proton (broad, δ 12–13 ppm) .
- Mass Spectrometry : ESI-MS in negative mode (m/z ~207 [M-H]⁻) confirms molecular weight .
- IR : Carboxylic acid C=O stretch (~1700 cm⁻¹) and NH bending (~1550 cm⁻¹) .
Q. What are the solubility and stability profiles of this compound under varying pH conditions?
- Methodological Answer :
- Solubility : Soluble in polar solvents (DMSO, methanol) but poorly in water. Adjust pH >7 (e.g., with NaOH) to deprotonate the carboxylic acid for aqueous solubility .
- Stability : Store at -20°C under inert gas (argon) to prevent cyclopropane ring degradation or oxidation .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the electronic properties of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Use Gaussian09/B3LYP with a 6-31G(d,p) basis set to calculate HOMO-LUMO gaps (~4.5 eV) and electron density maps. Compare with experimental UV-Vis spectra (λmax ~260 nm) to validate .
- Molecular Dynamics : Simulate interactions with biological targets (e.g., enzymes) using AMBER force fields to guide drug design .
Q. What strategies resolve contradictions in reported reaction yields for this compound?
- Methodological Answer :
- Parameter Screening : Use Design of Experiments (DoE) to test variables (temperature, catalyst loading). For example, increasing Pd(OAc)₂ from 2 mol% to 5 mol% may improve yield by 15% .
- Byproduct Analysis : LC-MS or GC-MS identifies side products (e.g., uncyclized intermediates) to refine purification protocols .
Q. How does the cyclopropyl group influence the compound’s bioactivity in enzyme inhibition assays?
- Methodological Answer :
- Enzyme Kinetics : Perform IC₅₀ assays (e.g., with CYP450 isoforms) using fluorescence-based substrates. Compare with non-cyclopropyl analogs to isolate steric/electronic effects .
- Molecular Docking : Use AutoDock Vina to model cyclopropane-enzyme binding pockets. High rigidity may reduce entropic penalties, enhancing affinity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
